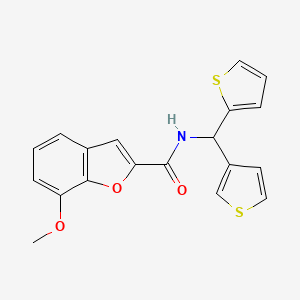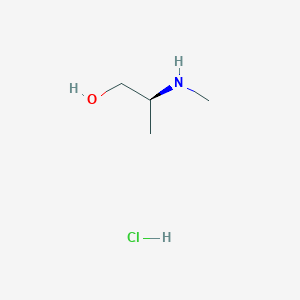![molecular formula C11H9N2NaO2 B2679259 Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197057-60-4](/img/structure/B2679259.png)
Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate” is a chemical compound with the molecular formula C11H9N2NaO2. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole derivatives, including “this compound”, involves various synthetic routes . For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including “this compound”, is characterized by an identical system of hydrogen bonds, C (4) . Solid-state NMR is applied for testing the quality of the obtained samples .
Chemical Reactions Analysis
Imidazole derivatives show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, which shows two equivalent tautomeric forms . They are highly soluble in water and other polar solvents .
Scientific Research Applications
Organic Synthesis Applications
Organic synthesis represents a significant area of application for Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate, particularly in the synthesis of heterocyclic compounds and intermediates for further chemical transformations. For example, Katritzky et al. (1994) discussed the synthesis of 2-aryl- and 2-hetarylpyrroles from 1-propargylbenzotriazole, highlighting a methodology that could potentially utilize related sodium carboxylate derivatives in the formation of heterocyclic frameworks (Katritzky, Li, & Gordeev, 1994). Similarly, Grasa et al. (2001) employed N-heterocyclic carbenes in amination reactions of aryl halides, a process that could be adapted for this compound to generate N-aryl heterocycles (Grasa, Viciu, Huang, & Nolan, 2001).
Antimicrobial Activity
This compound and its derivatives have been explored for their potential antimicrobial activities. Shruthi et al. (2016) synthesized novel benzimidazole–oxadiazole hybrid molecules, demonstrating potent antimicrobial and anti-tubercular activities, which implies the utility of sodium carboxylate derivatives in medicinal chemistry (Shruthi, Poojary, Kumar, Hussain, Rai, Pai, Bhat, & Revannasiddappa, 2016).
Future Directions
The future directions for “Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate” and other imidazole derivatives are promising. They have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . There is a great importance of heterocyclic ring-containing drugs in clinical use to treat infectious diseases . Therefore, there is a necessity for the development of a new drug that overcomes the antimicrobial resistance (AMR) problems .
properties
IUPAC Name |
sodium;1-cyclopropylbenzimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.Na/c14-11(15)10-12-8-3-1-2-4-9(8)13(10)7-5-6-7;/h1-4,7H,5-6H2,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGQNWHNMVLDCV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N=C2C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate](/img/structure/B2679180.png)
![6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2679181.png)
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone](/img/structure/B2679183.png)
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2679186.png)
![1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2679188.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2679190.png)
![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2679191.png)
![1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2679192.png)
![3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine](/img/structure/B2679193.png)
![7-cyclopropyl-6-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2679194.png)


